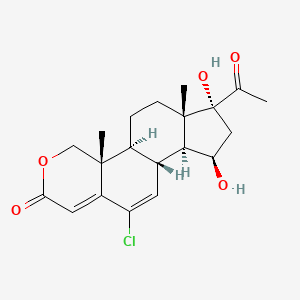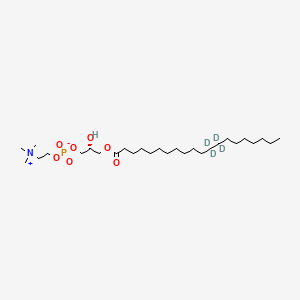
Ractopamine-d9 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ractopamine-d9 (hydrochloride) is a deuterated form of ractopamine hydrochloride, a β-adrenergic agonist. This compound is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in livestock, particularly in pigs and cattle . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of ractopamine due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-d9 (hydrochloride) involves the incorporation of deuterium atoms into the ractopamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated methanol (CD3OD).
Catalysts: Employing catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Reaction Temperature and Pressure: Conducting the reaction under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ractopamine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and deuterated reagents.
Purification: Purification of the product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures to verify the isotopic labeling and purity of the final product.
化学反応の分析
Types of Reactions
Ractopamine-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert ractopamine-d9 into its corresponding quinone or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ractopamine-d9 molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Solvents: Solvents such as methanol, ethanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ractopamine-d9, which are useful for further research and applications .
科学的研究の応用
Ractopamine-d9 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ractopamine in animal models.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ractopamine.
Toxicology: Assessing the safety and potential toxic effects of ractopamine in various species.
Analytical Chemistry: Developing and validating analytical methods for the detection and quantification of ractopamine in biological samples
作用機序
Ractopamine-d9 (hydrochloride) exerts its effects by binding to β-adrenergic receptors, specifically β1 and β2 receptors. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in enhanced protein kinase A (PKA) activity, which promotes lipolysis and muscle growth while reducing fat deposition . The molecular targets and pathways involved include:
β-Adrenergic Receptors: Activation of β1 and β2 adrenergic receptors.
Adenylate Cyclase: Stimulation of adenylate cyclase enzyme.
cAMP: Increase in cyclic adenosine monophosphate levels.
類似化合物との比較
Ractopamine-d9 (hydrochloride) can be compared with other β-adrenergic agonists, such as:
Clenbuterol: Another β-adrenergic agonist used to promote leanness in livestock. Unlike ractopamine, clenbuterol has a longer half-life and is more potent.
Zilpaterol: Similar to ractopamine, zilpaterol is used to enhance growth performance in cattle. it has different pharmacokinetic properties and regulatory status.
Salbutamol: Commonly used as a bronchodilator in humans, salbutamol also exhibits β-adrenergic agonist activity but is not used in livestock
Ractopamine-d9 (hydrochloride) is unique due to its deuterated nature, which makes it valuable for research purposes, particularly in studying the pharmacokinetics and metabolism of ractopamine.
特性
分子式 |
C18H24ClNO3 |
|---|---|
分子量 |
346.9 g/mol |
IUPAC名 |
4-[2,2,3,4,4,4-hexadeuterio-3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D; |
InChIキー |
JHGSLSLUFMZUMK-WDRYABPASA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NC([2H])([2H])C([2H])(C2=CC=C(C=C2)O)O.Cl |
正規SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)







![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)



